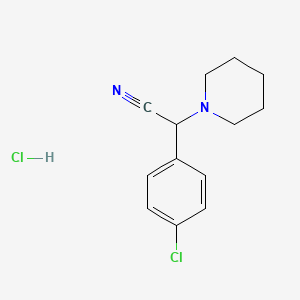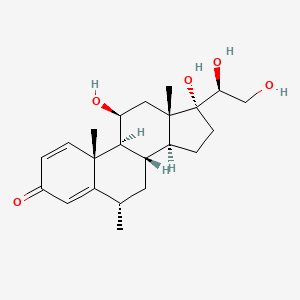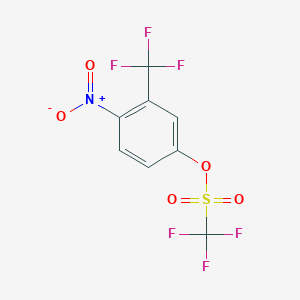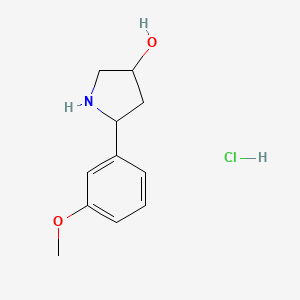
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 14186-51-7 . It has a molecular weight of 153.18 and its IUPAC name is methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate .
Synthesis Analysis
While specific synthesis methods for “Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” were not found, pyrrole derivatives can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .Molecular Structure Analysis
The InChI code for “Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is 1S/C8H11NO2/c1-6-7 (8 (10)11-3)4-5-9 (6)2/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is a powder with a melting point of 66-67 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery and Pharmaceutical Applications
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate: is a valuable intermediate in the synthesis of various biologically active molecules. Its pyrrole core is a common motif in many pharmaceuticals due to its ability to interact with biological targets. It has been utilized in the development of compounds with potential antipsychotic, anticancer, and antibacterial properties .
Material Science
In material science, this compound serves as a precursor for the synthesis of polymers and dyes. Its incorporation into polymers can enhance the material’s properties, such as electrical conductivity and stability, making it suitable for use in electronic devices .
Catalysis
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate: can act as a ligand in catalytic systems. It can stabilize transition metal complexes that are used as catalysts in various chemical reactions, including polymerization and oxidation processes .
Polymerization
This compound finds application in the polymerization process as a monomer or a co-monomer. It contributes to the creation of novel polymeric materials with potential applications ranging from industrial manufacturing to biomedicine .
Corrosion Inhibition
The pyrrole derivative is explored for its corrosion inhibition properties. It can form a protective layer on metals, preventing oxidation and degradation, which is crucial in extending the lifespan of metal structures and components .
Spectrochemical Analysis
In spectrochemical analysis, Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is used as a standard or reagent due to its well-defined spectroscopic characteristics. It aids in the identification and quantification of substances in complex mixtures .
Synthesis of Heterocyclic Derivatives
It serves as a key intermediate in the synthesis of synthetic heterocyclic derivatives. These derivatives are significant in various fields, including medicinal chemistry, where they are used to create compounds with therapeutic potential .
Luminescence Chemistry
The pyrrole derivative is also significant in luminescence chemistry. It can be part of compounds that emit light upon excitation, which is useful in the development of optical devices and sensors .
Safety and Hazards
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is classified as a dangerous substance. It has hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
methyl 1,2-dimethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(8(10)11-3)4-5-9(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNPMIKAVNTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)


![2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434093.png)
![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)




![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)